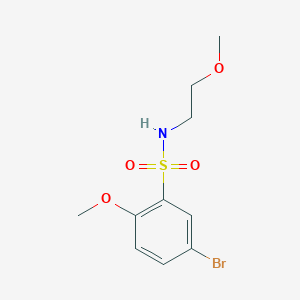![molecular formula C22H22N2O5 B255097 Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate, also known as BHAM, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various biological and medical applications, making it a valuable tool for researchers in the field.
Mécanisme D'action
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate works by binding to the active site of PDI, thereby inhibiting its activity. This leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response mechanism that helps to restore protein homeostasis and prevent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by triggering the UPR pathway. In neurodegenerative disorders, this compound reduces the accumulation of misfolded proteins, thereby preventing neuronal cell death. In viral infections, this compound inhibits the replication of the virus by disrupting the folding of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high potency and specificity for PDI inhibition, making it a valuable tool for studying the UPR pathway. However, this compound has some limitations, such as its potential toxicity and off-target effects. Therefore, it is important to use this compound with caution and to conduct proper toxicity studies before using it in vivo.
Orientations Futures
There are several future directions for the use of Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate in scientific research. One potential application is in the development of new cancer therapies that target the UPR pathway. Another direction is in the study of neurodegenerative disorders, where this compound could be used to identify new therapeutic targets. Additionally, this compound could be used in the development of new antiviral drugs that target the folding of viral proteins.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to inhibit the activity of PDI. It has shown promising results in various biological and medical applications, making it a valuable tool for researchers in the field. This compound has several advantages for lab experiments, but it is important to use it with caution and to conduct proper toxicity studies. There are several future directions for the use of this compound in scientific research, making it an exciting compound to study and explore.
Méthodes De Synthèse
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the addition of 4-hydroxy-3-methoxyphenylacrylic acid and cyanogen bromide. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate has been extensively used in scientific research due to its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and cell signaling. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Propriétés
Formule moléculaire |
C22H22N2O5 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
butyl 4-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-3-4-11-29-22(27)16-6-8-18(9-7-16)24-21(26)17(14-23)12-15-5-10-19(25)20(13-15)28-2/h5-10,12-13,25H,3-4,11H2,1-2H3,(H,24,26)/b17-12+ |
Clé InChI |
GXIUUGRENDLKTL-SFQUDFHCSA-N |
SMILES isomérique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)



